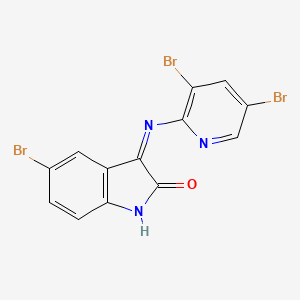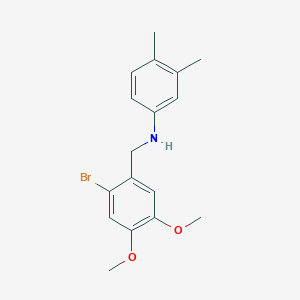![molecular formula C23H16N2O7 B6116198 4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B6116198.png)
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is an organic compound with a complex structure that finds applications in various fields of scientific research. Known for its unique reactivity and functional groups, this compound is significant in studies related to organic synthesis, material science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate generally involves multi-step organic reactions
Typical synthetic route:
Preparation of the 4-nitrophenol precursor.
Condensation with an appropriate phthalic anhydride derivative to form the isoindole intermediate.
Introduction of the acetate group via esterification reactions.
Reaction conditions can vary but usually involve the use of organic solvents like dichloromethane or ethanol and may require catalysts such as hydrochloric acid or sulfuric acid to facilitate esterification.
Industrial Production Methods
Industrial production of this compound might employ batch processing techniques with careful control of temperature and reaction times to maximize yield and purity. Scalability of the synthesis can be achieved through optimization of reaction parameters and the use of continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate can undergo various types of chemical reactions:
Oxidation: : Reaction with strong oxidizing agents leading to the formation of quinonoid structures.
Reduction: : Reduction of the nitro group to an amino group using reducing agents like hydrogen or catalytic palladium.
Substitution: : Halogenation or alkylation reactions can occur at the aromatic ring or isoindole moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Halogens (chlorine, bromine) and alkyl halides in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-2-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is widely used in:
Chemistry: : As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : In biochemical assays to understand enzyme interactions and binding affinities.
Medicine: : Potential precursor for developing pharmaceutical agents with specific biological activities.
Industry: : Material science research for developing advanced polymers and coatings.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. The presence of multiple functional groups allows it to engage in hydrogen bonding, π-π stacking, and van der Waals interactions with biological molecules.
Molecular Targets: : Enzymes, receptors, and DNA are common targets.
Pathways Involved: : The compound may modulate enzymatic activity, inhibit or activate receptors, and intercalate with DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is unique due to its isoindole structure combined with a nitrophenoxy group. Other similar compounds include:
4-methyl-2-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate: : Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
4-methyl-2-[5-(4-methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate: : Contains a methoxy group, resulting in altered electronic properties and chemical behavior.
These comparisons highlight the distinct features and reactivity of this compound, making it a valuable compound for various scientific investigations.
Eigenschaften
IUPAC Name |
[4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O7/c1-13-3-10-21(31-14(2)26)20(11-13)24-22(27)18-9-8-17(12-19(18)23(24)28)32-16-6-4-15(5-7-16)25(29)30/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGHLQYYZOREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)
![N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)
![8-BENZYL-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6116147.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6116157.png)
![4-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-dimethylpiperazine](/img/structure/B6116170.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B6116177.png)
![N-({1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6116183.png)

![1-(3-Chlorophenyl)-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B6116191.png)

![1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone](/img/structure/B6116215.png)
![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6116218.png)
